molecular formula C16H23N3O B7986232 (R)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylacetamide

(R)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylacetamide

Cat. No.: B7986232
M. Wt: 273.37 g/mol
InChI Key: DTSKFXCOMNUXNM-OAHLLOKOSA-N
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Description

(R)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylacetamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a benzyl group, and a cyclopropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylacetamide typically involves multiple steps, starting with the formation of the pyrrolidine ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Reduction products such as amines or alcohols.

  • Substitution: Substituted pyrrolidines or benzyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis and the development of new chemical entities.

Biology: In biological research, (R)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylacetamide can be used as a tool to study biological processes and pathways. Its interactions with various biomolecules can provide insights into cellular mechanisms.

Medicine: This compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its ability to modulate biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the creation of new products with specific functionalities.

Mechanism of Action

The mechanism by which (R)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylacetamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • (R)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide

  • (R)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-isopropylacetamide

  • 2-Chloro-N-cyclopropylacetamide

Uniqueness: (R)-2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-cyclopropylacetamide stands out due to its specific structural features, which confer unique chemical and biological properties

Properties

IUPAC Name

2-amino-N-[(3R)-1-benzylpyrrolidin-3-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c17-10-16(20)19(14-6-7-14)15-8-9-18(12-15)11-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSKFXCOMNUXNM-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(C2CCN(C2)CC3=CC=CC=C3)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N(C2CC2)C(=O)CN)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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